REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][C:16]#[N:17])([CH3:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>O.C(O)C.N.[Rh]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][CH2:16][NH2:17])([CH3:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0.258 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 0-10% (2 M NH3 in MeOH) in dichloromethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |